1-benzyl-1H-tetrazole

Description

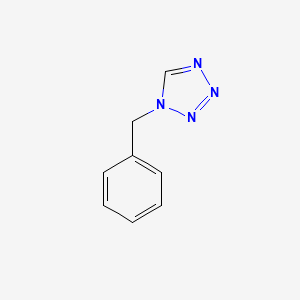

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-benzyltetrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4/c1-2-4-8(5-3-1)6-12-7-9-10-11-12/h1-5,7H,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQBHAXPSOCMLGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=NN=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00396894 | |

| Record name | 1-benzyl-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00396894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6926-50-7 | |

| Record name | 1-benzyl-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00396894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-benzyl-1H-1,2,3,4-tetrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Benzyl 1h Tetrazole and Its Derivatives

Cycloaddition Reactions for Tetrazole Ring Formation

Cycloaddition reactions are a cornerstone in the synthesis of heterocyclic compounds, including tetrazoles. These reactions involve the combination of two or more unsaturated molecules to form a cyclic adduct.

[3+2] Cycloaddition of Azides with Nitriles

The [3+2] cycloaddition reaction between an azide (B81097) and a nitrile is one of the most proficient and widely utilized methods for the synthesis of 5-substituted 1H-tetrazoles. nih.govacs.org This reaction, often referred to as a "click" reaction, involves the 1,3-dipolar cycloaddition of an azide ion to a nitrile, forming the stable tetrazole ring. acs.org However, this reaction often requires high activation energy, necessitating the use of catalysts to proceed efficiently under milder conditions. acs.org

To overcome the high activation barrier and improve reaction rates and yields, various catalytic systems have been developed. These can be broadly categorized into homogeneous and heterogeneous catalysis. acs.org

In homogeneous catalysis, the catalyst is in the same phase as the reactants. Several metal complexes have been shown to be effective homogeneous catalysts for the [3+2] cycloaddition of azides and nitriles. For instance, a cobalt(II) complex with a tetradentate ligand has been successfully used for the synthesis of 5-substituted 1H-tetrazoles under mild, homogeneous conditions. nih.govacs.orgnih.gov This marked the first use of cobalt complexes for this type of reaction. nih.govacs.org Mechanistic studies suggest that the reaction proceeds through the formation of a cobalt(II) diazido intermediate. nih.govacs.org Copper-based catalysts, such as those formed from the comproportionation of a Cu(II)/Cu(0) couple, have also been employed, likely proceeding through an active Cu(I) azide species. scilit.comcbijournal.com

Table 1: Homogeneous Catalysis in [3+2] Cycloaddition for Tetrazole Synthesis

| Catalyst | Reactants | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Cobalt(II) complex with N,N-bis(pyridin-2-ylmethyl)quinolin-8-amine | Aryl/Aliphatic Nitriles, Sodium Azide | DMSO | 110 °C, 12-48 h | Good to excellent | nih.govacs.org |

| Cu-powder and anhydrous CuSO4 | Aryl/Benzyl (B1604629) Nitriles, Sodium Azide | DMF | 123±2 °C, 17 h | Good to high | cbijournal.com |

Heterogeneous catalysts exist in a different phase from the reactants and offer advantages such as easy separation and recyclability. amerigoscientific.comrsc.org This is a particularly active area of research for the synthesis of tetrazoles.

Catalytic Approaches in [3+2] Cycloaddition

Heterogeneous Catalysis

A variety of metal-based nanocatalysts have been developed to efficiently catalyze the [3+2] cycloaddition. Nickel(II) oxide (NiO) nanoparticles have been identified as efficient catalysts for tetrazole synthesis. amerigoscientific.com Similarly, a biosynthesized silver/sodium borosilicate (Ag/sodium borosilicate) nanocomposite has been used as a recyclable heterogeneous catalyst for the preparation of 1-substituted tetrazoles, demonstrating high catalytic activity. rsc.orgacs.orgnih.govacs.org This catalyst was prepared using Aleurites moluccana leaf extract as a stabilizing and reducing agent, highlighting a green chemistry approach. rsc.orgacs.org Other notable metal-based nanocatalysts include copper(II) immobilized on various supports and magnetic nanoparticles functionalized with metal complexes. amerigoscientific.comresearchgate.net For example, a novel cobalt-nickel catalyst on magnetic mesoporous hollow spheres has shown high efficiency, with excellent product yields in short reaction times. rsc.org

Table 2: Metal-Based Nanocatalysts in [3+2] Cycloaddition

| Catalyst | Reactants | Conditions | Yield | Key Features | Reference |

|---|---|---|---|---|---|

| NiO Nanoparticles | Nitriles, Sodium Azide | - | High | Efficient catalyst | amerigoscientific.com |

| Ag/Sodium Borosilicate Nanocomposite | Amines, Sodium Azide, Triethyl Orthoformate | 120 °C, 3 h | Good to excellent | Recyclable, green synthesis | rsc.orgacs.orgnih.gov |

| Co-Ni/Fe3O4@MMSHS | Nitrile derivatives, Sodium Azide | Mild conditions, 8-44 min | Up to 98% | Excellent recyclability and reusability | rsc.org |

In a move towards more sustainable and cost-effective synthesis, metal-free catalysts have gained significant attention. SO3H-carbon, a solid acid catalyst derived from glycerol, has been successfully used for the [3+2] cycloaddition of nitriles with sodium azide in good to excellent yields. indexcopernicus.comajgreenchem.com This catalyst is stable, water-resistant, and recyclable. indexcopernicus.comajgreenchem.com

L-proline, a readily available and inexpensive amino acid, has been reported as an efficient organocatalyst for the synthesis of 5-substituted 1H-tetrazoles. thieme-connect.comresearchgate.netorganic-chemistry.orgthieme-connect.com This method is environmentally benign and offers a safer alternative to hazardous Lewis acid-catalyzed reactions. thieme-connect.comthieme-connect.com The protocol is applicable to a broad range of substrates, including aliphatic and aryl nitriles. thieme-connect.comorganic-chemistry.org

OSU-6, a type of MCM-41 hexagonal mesoporous silica (B1680970) with mild Brønsted acid properties, has been demonstrated as an effective, metal-free, heterogeneous catalyst for the synthesis of 5-benzyl- and 5-aryl-1H-tetrazoles. mdpi.com This catalyst allows for high yields under relatively mild conditions and is reusable. mdpi.com Similarly, MCM-41 functionalized with sulfonic acid (MCM-41-SO3H) has been used as a reusable nano-ordered heterogeneous catalyst for the synthesis of 1- and 5-substituted 1H-tetrazoles. sharif.edusharif.edu

Table 3: Metal-Free Catalysts in [3+2] Cycloaddition

| Catalyst | Reactants | Solvent | Conditions | Yield | Key Features | Reference |

|---|---|---|---|---|---|---|

| SO3H-carbon | Nitriles, Sodium Azide | DMF | 100 °C | 85-95% | Stable, water-resistant, recyclable | indexcopernicus.comajgreenchem.com |

| L-proline | Organic Nitriles, Sodium Azide | DMF | 110 °C, 1 h | Excellent | Environmentally benign, cost-effective | thieme-connect.comthieme-connect.com |

| OSU-6 (MCM-41 type silica) | Benzyl Cyanide, Sodium Azide | DMF | 90 °C | Up to 94% | Metal-free, reusable, mild conditions | mdpi.com |

| MCM-41-SO3H | Nitriles, Sodium Azide | DMF | 80 °C, 2 h | Good to excellent | Reusable, metal-free | sharif.edusharif.edu |

Solvent Effects and Reaction Condition Optimization

The synthesis of 1-benzyl-1H-tetrazole and its derivatives is significantly influenced by the choice of solvent and other reaction parameters. Optimization of these conditions is crucial for achieving high yields and purity.

In the synthesis of 5-substituted 1H-tetrazoles, dimethylformamide (DMF) has been identified as a superior solvent in terms of reaction time and product yield. researchgate.net For instance, the foundational method for producing 5-benzyl-1H-tetrazole involves refluxing benzeneacetonitrile with sodium azide (NaN₃) and ammonium (B1175870) chloride (NH₄Cl) in DMF at temperatures between 100–125°C for 40 hours. The use of catalysts, such as Cu(II)-NaY, can drastically reduce the reaction time to 3 hours at 120°C while achieving a 99% yield in DMF.

The optimization of reaction conditions extends to multicomponent reactions as well. For the synthesis of oxo-tetrazoles, a biphasic solvent system of toluene/water (9:1) has been shown to provide quantitative product formation with a 90% isolated yield. beilstein-journals.org In contrast, using single solvents like methanol (B129727) (MeOH), water, dichloromethane (B109758) (DCM), acetonitrile (B52724) (CH₃CN), or tetrahydrofuran (B95107) (THF) in combination with water resulted in lower to moderate yields (29–69%). beilstein-journals.org It was noted that increasing the reaction temperature in these systems led to a significant reduction in product yields. beilstein-journals.org

For the synthesis of 1-substituted tetrazoles from primary amines, ethylorthoformate, and sodium azide, the choice of solvent and reaction conditions is also critical. core.ac.uk These reactions have been shown to produce high yields, often exceeding 80%. core.ac.uk

Table 1: Optimization of Reaction Conditions for Oxo-tetrazole Synthesis beilstein-journals.org

| Entry | Solvent | Conditions | Temperature (°C) | Time | Yield (%) |

| 1 | MeOH/H₂O (9:1) | rt | rt | 3 days | 0 |

| 2 | DMF | rt | rt | 3 days | 0 |

| 9 | Water/MeOH | mw | 100 | 20 min | 69 |

| 10 | Water/DCM | mw | 100 | 20 min | 29 |

| 11 | Water/CH₃CN | mw | 100 | 20 min | 45 |

| 12 | Water/THF | mw | 100 | 20 min | 33 |

| 15 | Toluene/Water (9:1) | mw | 100 | 20 min | 90 |

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has emerged as a rapid and efficient method for preparing tetrazole derivatives, significantly reducing reaction times from hours to minutes. sci-hub.se This technique promotes homogeneous heating, which accelerates the interaction between azides and nitriles while minimizing thermal decomposition.

For the synthesis of 5-benzyl-1H-tetrazole, microwave irradiation in the presence of a catalyst like zinc bromide (ZnBr₂) or acetic acid (AcOH) in water at 160°C for 10–15 minutes can yield 80–85% of the product. Similarly, a heterogeneous Cu(II) catalyst in N-methyl-2-pyrrolidone (NMP) under controlled microwave heating allows for the synthesis of 5-substituted 1H-tetrazoles in high yields within 3–30 minutes. rsc.org

The synthesis of 1-benzyl-N-phenyl-1H-tetrazol-5-amine has been achieved in 2 minutes with an 89% yield using bismuth nitrate (B79036) as a promoter under microwave irradiation at 125°C. acs.org Microwave-assisted protocols have also been successfully applied to the synthesis of various other tetrazole-based compounds, including those coupled with biphenyls and benzofurans, often using green solvents like water. rasayanjournal.co.in

Table 2: Examples of Microwave-Assisted Tetrazole Synthesis

| Product | Reactants | Catalyst/Solvent | Conditions | Time | Yield (%) | Reference |

| 5-Benzyl-1H-tetrazole | Benzeneacetonitrile, NaN₃ | ZnBr₂ / Water | 160°C, mw | 10 min | 85 | |

| 5-Aryl tetrazoles | Aryl nitriles, NaN₃ | Cu(II) catalyst / NMP | mw | 3-30 min | High | rsc.org |

| 1-Benzyl-N-phenyl-1H-tetrazol-5-amine | 1-Benzyl-3-phenylthiourea, NaN₃ | Bi(NO₃)₃ / CH₃CN | 125°C, 150W, mw | 2 min | 89 | acs.org |

Alkylation and Substitution Reactions

Alkylation and substitution reactions are fundamental for the functionalization of the tetrazole ring, leading to a diverse range of derivatives. These reactions, however, often face challenges in controlling regioselectivity.

N-Alkylation of Tetrazole Precursors (e.g., Lithium Tetrazolate)

The N-alkylation of tetrazole precursors is a common method for introducing substituents onto the nitrogen atoms of the tetrazole ring. researchgate.net Various alkylating agents, including alkyl halides and alkyl sulfates, are employed in these reactions. researchgate.net The use of a strong base, such as n-butyllithium (nBuLi), can deprotonate the tetrazole ring, forming a lithium tetrazolate intermediate that is then susceptible to electrophilic attack. mdpi.com

Regioselectivity in N-Alkylation Reactions

A significant challenge in the N-alkylation of 5-substituted tetrazoles is the lack of regioselectivity, as the reaction can occur at both the N-1 and N-2 positions of the tetrazole ring, leading to a mixture of 1,5- and 2,5-disubstituted isomers. researchgate.netmdpi.com The ratio of these isomers is influenced by several factors, including the nature of the substituent on the tetrazole ring, the alkylating agent, and the reaction conditions. rsc.orgresearchgate.net

For instance, the alkylation of N-benzoyl 5-(aminomethyl)tetrazole with benzyl bromide in the presence of potassium carbonate (K₂CO₃) yields two separable regioisomers. mdpi.com Computational studies using Density Functional Theory (DFT) can help in understanding and predicting the regiochemical outcome of these reactions. mdpi.com In some cases, intramolecular stabilization of resulting intermediates can also influence the regioselectivity. rsc.org It has been observed that in the alkylation of 5-nitrotetrazole salts with alkyl halides, the N-2 regioisomer is predominantly formed. researchgate.net

Thioalkylation Strategies for Functionalized Tetrazoles

Thioalkylation introduces a sulfur-containing alkyl group onto the tetrazole ring, a strategy used to create functionalized tetrazoles with specific properties. This can be a pathway to novel derivatives with potential applications in medicinal chemistry and materials science.

Condensation Reactions for Derivative Synthesis

Condensation reactions are widely used to synthesize various tetrazole derivatives. nih.govuokerbala.edu.iqacs.org One-pot multi-component condensation reactions involving aromatic aldehydes, malononitrile, and sodium azide have been employed to efficiently produce 5-substituted 1H-tetrazoles. nih.govrsc.org These reactions can be catalyzed by solid acid catalysts, such as periodic mesoporous organosilica functionalized with p-aminobenzenesulfonic acid, under environmentally friendly conditions. rsc.org

Another approach involves the condensation of 5-phenyl-1,2,3,4-tetrazoles with various acylating reagents to form novel 5-phenyl-1-acyl-1,2,3,4-tetrazoles. derpharmachemica.com Furthermore, tetrazole derivatives can be synthesized via condensation reactions using ultrasonication, which can lead to high product yields. nih.gov For example, 2-[phenyl(1H-tetrazol-1-yl)methyl]hydrazinecarbothioamides have been prepared from tetrazole, benzaldehyde, and thiosemicarbazone in ethanol (B145695) under ultrasonic conditions. nih.gov

Deprotonation and Functionalization at the C5 Position

The C5 position of the this compound ring is amenable to functionalization through deprotonation followed by reaction with various electrophiles. This approach is a powerful tool for introducing a wide range of substituents onto the tetrazole core.

C-H Deprotonation using Organometallic Reagents

The direct deprotonation of the C5-H bond in 1-substituted-1H-tetrazoles can be achieved using strong organometallic bases like Grignard reagents and alkyllithium compounds. This generates a nucleophilic tetrazol-5-yl anion that can react with various electrophiles.

Recent studies have shown that 1N-PMB-protected tetrazoles can undergo C-H deprotonation with the "turbo" Grignard reagent (a mixture of isopropylmagnesium chloride and lithium chloride). researchgate.netorganic-chemistry.org This method provides a stable metalated intermediate that can react with electrophiles such as aldehydes, ketones, Weinreb amides, and iodine, allowing for functionalization at the C5 position. researchgate.netorganic-chemistry.org The p-methoxybenzyl (PMB) protecting group is advantageous as it can be cleaved under oxidative hydrogenolysis and acidic conditions. researchgate.netorganic-chemistry.org This strategy overcomes challenges associated with the retro [2+3] cycloaddition of the metalated intermediates. researchgate.netorganic-chemistry.org

Lithiation of this compound has also been employed for the synthesis of gold-tetrazolylidene complexes. rsc.org The lithiated intermediate can undergo transmetalation with gold complexes to form various gold-carbene complexes. rsc.org

Halogen-Metal Exchange for C5 Functionalization

An alternative to direct C-H deprotonation is the halogen-metal exchange reaction on a pre-functionalized 5-halo-1-benzyl-1H-tetrazole. This method also generates a C5-organometallic intermediate that can be trapped with electrophiles. This approach is particularly useful when direct deprotonation is not feasible or leads to side reactions. The functionalization of 1N-protected tetrazoles can be achieved via halogen-metal exchange of a halogen derivative to generate organometallic intermediates that are then subjected to further modifications. researchgate.net

Homologation via Lithiation Approaches

Lithiation strategies can also be utilized for the homologation of this compound derivatives, effectively extending a carbon chain at the C5 position. One documented example involves the lithiation of 1-(benzyloxymethyl)-1H-tetrazole, which, after treatment with various electrophiles, yields its homologation products. capes.gov.br Subsequent hydrogenation or acid hydrolysis can then remove the protecting group to afford the free tetrazoles. capes.gov.br Another example of homologation involves the use of asymmetrically lithiated N,N-diisopropyl ethyl carbamate (B1207046) to elaborate the C6-stereocenter in the synthesis of the C1–C11 fragment of the mycolactone (B1241217) core. beilstein-journals.org

Multicomponent Reactions (MCRs) for Complex Derivative Synthesis

Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules in a single step from three or more starting materials. The Passerini and Ugi reactions are prominent examples of MCRs that have been successfully applied to the synthesis of diverse this compound derivatives.

Passerini Three-Component Reactions (PT-3CR)

The Passerini three-component reaction (PT-3CR) typically involves the reaction of an isocyanide, a carboxylic acid, and a carbonyl compound to form an α-acyloxy carboxamide. In the context of tetrazole synthesis, hydrazoic acid (or a safe surrogate like trimethylsilyl (B98337) azide) is used in place of the carboxylic acid.

The PT-3CR has been adapted to synthesize tetrazole-containing building blocks. smolecule.com By reacting tetrazole aldehydes with isocyanides and carboxylic acids, a diverse range of α-acyloxy amides with embedded tetrazole moieties can be generated under mild conditions. smolecule.com A sonication-accelerated, catalyst-free PT-3CR has been developed using an aldehyde or ketone, an isocyanide, and trimethylsilyl azide (TMSN₃) in a methanol-water solvent system. nih.govsemanticscholar.org This method offers high yields and is applicable to a broad scope of substrates. nih.govsemanticscholar.org The resulting 5-(1-hydroxyalkyl)tetrazoles can be further modified; for instance, (1-(2-bromobenzyl)-1H-tetrazol-5-yl)methanol can be cyclized to form a fused tetrazole system. nih.govsemanticscholar.org

The substrate scope of the Passerini-tetrazole reaction has been explored by varying the isocyanide and acid components, with both aliphatic and aromatic derivatives being well-tolerated, leading to moderate to good yields. beilstein-journals.org

Table 1: Optimization of Passerini-Tetrazole Reaction Conditions beilstein-journals.org

| Entry | Solvent | Conditions | Temperature (°C) | Time (min) | Yield (%) |

| 1 | MeOH/H₂O (9:1) | rt | rt | 3 days | 0 |

| 7 | H₂O | mw | 100 | 60 | 52 |

| 9 | MeOH/H₂O (9:1) | mw | 100 | 60 | 29 |

| 12 | DCM/H₂O (9:1) | mw | 80 | 80 | 69 |

| 15 | Toluene/H₂O (9:1) | mw | 80 | 60 | 90 |

rt = room temperature, mw = microwave

Ugi Four-Component Reactions (U-4CR)

The Ugi four-component reaction (U-4CR) is a versatile MCR that combines an amine, a carbonyl compound, an isocyanide, and a carboxylic acid to produce a bis-amide. Similar to the PT-3CR, using hydrazoic acid or its equivalent in the Ugi reaction leads to the formation of α-aminoacyl-tetrazole derivatives.

The Ugi tetrazole four-component reaction (UT-4CR) is a key method for synthesizing α-aminomethyl tetrazoles, which are considered isosteres of α-amino acids. acs.orgnih.gov The reaction has a broad scope with respect to the starting amines, oxo components, and isocyanides. acs.orgnih.gov The oxo-tetrazole scaffold has been successfully incorporated into the Ugi reaction, generating a diverse range of molecules with both mono- and di-tetrazole scaffolds, although yields can be modest. beilstein-journals.orgbeilstein-journals.org In some cases, isocyanides can be generated in situ from formamide (B127407) derivatives and reacted with aldehydes, benzylamines, and trimethylsilyl azide in a one-pot synthesis to yield 1,5-disubstituted tetrazoles. mdpi.com

Table 2: Substrate Scope of Ugi Products beilstein-journals.org

| Product | R¹ | R² | R³ | Yield (%) |

| 4a | Bn | H | c-Hex | 34 |

| 4b | Bn | H | t-Bu | 39 |

| 4c | Bn | H | t-Oct | 44 |

| 5a | Bn | Ph | c-Hex | 29 |

| 5b | Bn | Ph | t-Bu | 35 |

| 5c | Bn | Ph | t-Oct | 37 |

Green Chemistry Principles in this compound Synthesis

The growing emphasis on sustainable chemical manufacturing has spurred the development of environmentally benign synthetic routes for important heterocyclic compounds, including this compound. Research has focused on adhering to the principles of green chemistry by minimizing waste, avoiding hazardous reagents, reducing energy consumption, and utilizing renewable resources. Key strategies in the green synthesis of this compound and its derivatives include the use of safer solvents and reagents, the development of catalyst-free reactions, and the application of recyclable heterogeneous catalysts. researchgate.netbohrium.comscirp.org

Modern approaches to synthesizing 1-substituted tetrazoles often involve multicomponent reactions, which are inherently atom-economical. nih.govclockss.org These methods frequently replace traditional, often hazardous, reagents with safer alternatives and aim to simplify reaction conditions and work-up procedures.

Catalyst-Free and Solvent-Free Synthesis

A significant advancement in the green synthesis of this compound is the development of a catalyst-free and solvent-free multicomponent "click" reaction. This method involves the reaction of benzyl isocyanide with trimethylsilyl azide (TMSN₃) and a stoichiometric amount of water at room temperature. rsc.org The reaction proceeds efficiently to completion in one hour, affording the desired this compound in a high yield of 97%. rsc.org This approach exemplifies multiple green chemistry principles by operating under ambient conditions, eliminating the need for both a catalyst and an organic solvent, and producing water as the primary byproduct, which simplifies purification. rsc.org

Heterogeneous Catalysis in Solvent-Free Conditions

The use of recyclable heterogeneous catalysts is another cornerstone of green synthesis, offering advantages such as easy separation from the reaction mixture and reduced waste. acs.org

Several solvent-free methods have been developed for 1-substituted tetrazoles, which are applicable to the synthesis of this compound. One such protocol employs iron(III) chloride (FeCl₃), an inexpensive and low-toxicity catalyst, for the three-component reaction of an amine, triethyl orthoformate, and trimethylsilyl azide. scirp.org This method avoids bulk organic solvents and generally provides excellent yields under moderate temperatures, presenting a significant improvement over methods requiring harsh acids or toxic metal catalysts. scirp.org

Another innovative approach utilizes a biosynthesized heterogeneous catalyst composed of silver nanoparticles supported on a sodium borosilicate nanocomposite (ASBN). acs.orgnih.gov This catalyst is prepared using plant extracts as reducing and stabilizing agents, adding to the green credentials of the process. acs.org The ASBN catalyst effectively facilitates the reaction of amines with sodium azide and triethyl orthoformate under solvent-free conditions at 120 °C. acs.orgnih.gov A key benefit of this system is the high stability and reusability of the catalyst, which can be recovered by simple centrifugation and reused for multiple cycles without a significant loss of activity. acs.org

Aqueous-Based Synthetic Methods

Water is considered the ideal green solvent due to its safety, availability, and minimal environmental impact. Efforts have been made to adapt tetrazole synthesis to aqueous media. bohrium.comnih.gov Researchers have developed novel nano-catalysts, such as a Schiff base-copper(II) complex supported on silica-coated magnetic nanoparticles (Fe₃O₄@SiO₂-Im[Br]-SB-Cu(II)), that are highly efficient in water. bohrium.comnih.gov These catalysts facilitate one-pot multicomponent reactions to produce 1-substituted tetrazoles from anilines, triethyl orthoformate, and sodium azide with high yields. bohrium.comnih.gov The magnetic nature of the catalyst support allows for its easy removal from the reaction medium with an external magnet, enabling its reuse. bohrium.com While many examples focus on aryl amines, the principles are extendable to other primary amines like benzylamine. The use of water as a solvent has also been noted in other synthetic strategies, where it can provide promising yields, although sometimes it may lead to the formation of this compound as a side product depending on the specific reaction. beilstein-journals.org

The following table summarizes various green synthetic methodologies applicable to this compound.

| Starting Material | Reagents | Catalyst | Solvent | Conditions | Yield (%) | Reference |

| Benzyl isocyanide | Trimethylsilyl azide, Water | None | Solvent-free | Room Temp, 1 hr | 97 | rsc.org |

| Benzylamine | Triethyl orthoformate, Sodium azide | Ag/sodium borosilicate nanocomposite (ASBN) | Solvent-free | 120 °C, 3 hr | Good to Excellent | acs.orgnih.gov |

| Benzylamine | Triethyl orthoformate, Trimethylsilyl azide | Iron(III) chloride (FeCl₃) | Solvent-free | Moderate Temp | Excellent | scirp.org |

| Benzylamine (by extension) | Triethyl orthoformate, Sodium azide | Fe₃O₄@SiO₂-Im[Br]-SB-Cu(II) | Water | Mild Temp | High | bohrium.comnih.gov |

Structural Elucidation and Spectroscopic Characterization

X-ray Diffraction Studies

X-ray diffraction is a cornerstone technique for determining the precise spatial arrangement of atoms within a crystalline solid, providing unequivocal proof of molecular structure.

Single-crystal X-ray diffraction analysis of 1-benzyl-1H-tetrazole (C8H8N4) reveals its crystallization in the monoclinic space group P21. rsc.org The analysis provides precise unit cell dimensions and confirms the connectivity of the benzyl (B1604629) group to the N1 position of the tetrazole ring. rsc.org The crystal packing is notably influenced by weak intermolecular C-H···N and C-H···C hydrogen bonds rather than π–π stacking interactions, leading to a segregated arrangement of phenyl and tetrazole rings into infinite S-shaped layers. rsc.org

Studies on derivatives, such as 1-benzyl-5-amino-1H-tetrazole, show crystallization in the monoclinic space group P2(1)/c. academie-sciences.fracademie-sciences.fr In this derivative, the tetrazole and benzyl rings are not coplanar. academie-sciences.fr The crystal structure is characterized by intermolecular hydrogen bonds involving the amino group and nitrogen atoms of the tetrazole ring, forming a dimeric structure. academie-sciences.fracademie-sciences.fr

The crystallographic data for this compound and a key derivative are summarized below.

Data sourced from CrystEngComm and Comptes Rendus Chimie. rsc.orgacademie-sciences.fr

Powder X-ray diffraction (PXRD) is employed to confirm the phase purity and crystallinity of the bulk material. For related compounds like 5-benzyl-1H-tetrazole, PXRD patterns show a distinct crystalline peak, for instance at a 2θ value of 17.14°, which indicates a high degree of crystallinity in the synthesized sample. This technique is crucial for ensuring that the bulk material is a single, pure crystalline phase, which is essential for consistent properties and performance in various applications. The analysis of materials like Ag/sodium borosilicate nanocomposites, used as catalysts in tetrazole synthesis, also relies on PXRD to investigate their crystal structures. acs.org

Single-Crystal X-ray Diffraction Analysis of this compound and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of this compound in solution, providing detailed information about the hydrogen and carbon atomic environments.

The 1H NMR spectrum of this compound provides characteristic signals that confirm its structure. The benzylic protons (CH2) typically appear as a sharp singlet, while the aromatic protons of the phenyl group are observed as a multiplet. The proton on the tetrazole ring (C5-H) also gives a distinct singlet at a downfield chemical shift.

For example, in CDCl3, the spectrum shows a singlet for the benzylic protons at approximately 5.58 ppm, a multiplet for the five aromatic protons between 7.29 and 7.38 ppm, and a singlet for the tetrazole proton at 8.57 ppm. kg.ac.rs In another report using CDCl3, the benzylic protons appear at 5.28 ppm (s, 2H), the aromatic protons from 7.24-7.38 ppm (m, 5H), and the tetrazole proton at 8.78 ppm (s, 1H). rsc.org

The specific chemical shifts can vary slightly depending on the solvent used. For instance, in DMSO-d6, the spectrum of the related 1-benzyl-5-amino-1H-tetrazole shows the benzylic protons as a singlet at 5.35 ppm and the aromatic protons as a multiplet in the 7.21–7.36 ppm range. academie-sciences.fracademie-sciences.fr

s = singlet, m = multiplet. Data sourced from SCIDAR and The Royal Society of Chemistry. kg.ac.rsrsc.org

The 13C NMR spectrum complements the 1H NMR data, providing information on the carbon skeleton of this compound. In a CDCl3 solvent, the benzylic carbon (CH2) signal appears around 52.09 ppm. kg.ac.rs The carbons of the phenyl ring resonate in the aromatic region, typically between 128 and 133 ppm. kg.ac.rs The carbon atom of the tetrazole ring (C5) is observed further downfield, at approximately 142.38 ppm. kg.ac.rs

Data sourced from SCIDAR. kg.ac.rs

While 1H and 13C NMR are primary methods, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be used for unambiguous assignment of all proton and carbon signals, especially for more complex derivatives. For instance, in studies of tetrazole derivatives, these techniques confirm the connectivity between different parts of the molecule. benthamdirect.com Although detailed 2D NMR studies specifically for the parent this compound are not extensively reported in the provided context, their application to derivatives like benzyl tetrazole-N-isobutyl acetamide (B32628) hybrids confirms their utility in verifying complex structures within this class of compounds. benthamdirect.com Furthermore, computational methods like the Gauge-Independent Atomic Orbital (GIAO) method are used alongside experimental data to predict and confirm chemical shifts, enhancing the accuracy of structural assignments. pnrjournal.comresearchgate.net

Carbon-13 NMR (13C NMR) Spectral Analysis

Vibrational Spectroscopy

The FT-IR spectrum of this compound and its derivatives is characterized by absorption bands corresponding to the vibrations of the benzyl and tetrazole moieties. For the related compound, 1-benzyl-5-amino-1H-tetrazole, characteristic vibrational bands have been identified. academie-sciences.frresearchgate.net These include stretches for the C-H bonds of the aromatic ring and the methylene (B1212753) bridge, as well as vibrations specific to the tetrazole ring.

In a study of 1-benzyl-5-amino-1H-tetrazole, the following assignments were made: aromatic C-H stretching vibrations in the range of 3065-3157 cm⁻¹, symmetric and antisymmetric stretching of the CH₂ group at 2797 cm⁻¹ and 2875 cm⁻¹, respectively, C=N stretching at 1629 cm⁻¹, N=N stretching at 1390 cm⁻¹, and C-N stretching at 1290 cm⁻¹. academie-sciences.frresearchgate.net For 5-benzyl-1H-tetrazole, an isomer of the title compound, a range of absorptions have been reported, including peaks at 3109, 3031, 2984, 2945, 1549, 1494, 1457, 1241, 1108, 1074, 772, and 695 cm⁻¹, which are attributed to the vibrations of the benzyl and tetrazole groups. rsc.org

Derivatives of this compound also exhibit characteristic IR absorptions. For instance, 1-(4-(this compound-5-yl)phenyl)ethan-1-one shows bands at 3066 cm⁻¹ (=C-H stretch) and 2958 cm⁻¹ (C-H stretch), in addition to a strong carbonyl (C=O) absorption at 1698 cm⁻¹. rsc.org These values are consistent with the expected vibrational modes for the functional groups present in the molecules.

Table 1: Selected FT-IR Data for this compound Derivatives

| Compound | Wavenumber (cm⁻¹) | Assignment | Reference |

|---|---|---|---|

| 1-benzyl-5-amino-1H-tetrazole | 3157, 3065 | Aromatic C-H stretch | academie-sciences.fr |

| 2875, 2797 | CH₂ stretch (antisymm., symm.) | academie-sciences.fr | |

| 1629 | C=N stretch | academie-sciences.fr | |

| 1390 | N=N stretch | academie-sciences.fr | |

| 1290 | C-N stretch | academie-sciences.fr | |

| 5-benzyl-1H-tetrazole | 3109, 3031 | Aromatic/Alkene C-H stretch | rsc.org |

| 2984, 2945 | CH₂ stretch | rsc.org | |

| 1549, 1494, 1457 | Ring vibrations | rsc.org | |

| 1-(4-(this compound-5-yl)phenyl)ethan-1-one | 3066 | =C-H stretch | rsc.org |

| 2958 | C-H stretch | rsc.org |

FT-Raman spectroscopy provides complementary information to FT-IR, particularly for the non-polar bonds and symmetric vibrations of the tetrazole and benzene (B151609) rings. In a study on the related compound 5-(benzylthio)-1H-tetrazole, both experimental and DFT-calculated FT-Raman spectra were utilized for vibrational assignment. pnrjournal.compnrjournal.com For the parent 1H-tetrazole, Raman spectra have been recorded and are available in spectral databases. nih.gov The Raman spectra of this compound would be expected to show strong bands for the aromatic ring breathing modes and the symmetric vibrations of the tetrazole ring.

Fourier Transform Infrared (FT-IR) Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy reveals the electronic transitions within the molecule. The UV-Vis spectrum of 1-benzyl-5-amino-1H-tetrazole in dimethylformamide (DMF) shows a strong absorption maximum at 190.15 nm. academie-sciences.fr Theoretical calculations for the monomeric structure of this compound predicted two strong absorption bands at 191 nm and 204 nm. researchgate.net The electronic absorption spectra of tetrazole derivatives are influenced by the substituents on both the tetrazole and the benzyl rings.

Mass Spectrometry (MS and LC/MS/MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of this compound and its derivatives. The electron ionization (EI) mass spectrum of N-((1-benzyl-1H-tetrazol-5-yl)methyl)benzamide shows a protonated molecular ion [M+1]⁺ at m/z 294. mdpi.com Similarly, for this compound-5-carbaldehyde, the electrospray ionization (ESI) mass spectrum shows a [M+H]⁺ ion at m/z 189.14. beilstein-journals.org

The fragmentation of tetrazoles is a subject of interest. Generally, under positive ion mass spectrometry, 5-substituted 1H-tetrazoles can undergo the elimination of a molecule of hydrazoic acid (HN₃). In the gas phase, the electron ionization of 1H-tetrazole itself leads to a noticeable molecular ion peak and a base peak corresponding to the loss of a nitrogen molecule ([M-N₂]⁺). nist.govgrowingscience.com

High-resolution mass spectrometry (HRMS) provides exact mass measurements, which can confirm the elemental composition. For example, the HRMS of (4-bromophenyl)(1-((6-methylpyridin-2-yl)methyl)-1H-tetrazol-5-yl)methanol, a complex derivative, was used to confirm its composition. acs.org

Table 2: Mass Spectrometry Data for this compound Derivatives

| Compound | Ionization Method | m/z (Observed) | Ion | Reference |

|---|---|---|---|---|

| N-((1-benzyl-1H-tetrazol-5-yl)methyl)benzamide | MS-EI | 294 | [M+1]⁺ | mdpi.com |

Elemental Analysis (CHNS)

Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur in a compound, which is a fundamental method for confirming its empirical and molecular formula. For this compound (C₈H₈N₄), the theoretical elemental composition is C, 59.99%; H, 5.03%; and N, 34.98%. chemspider.comnih.gov

Experimental elemental analysis for derivatives of this compound has been reported to be in good agreement with the calculated values, thus confirming their structures. For example, the elemental analysis for 1-benzyl-5-amino-1H-tetrazole (C₈H₉N₅) was reported as: calculated (%) C, 54.85; H, 5.18; N, 39.98; and found (%) C, 54.45; H, 4.97; N, 38.97. academie-sciences.fr Similarly, for (E)-5-(azulen-1-yldiazenyl)-1-benzyl-1H-tetrazole, the calculated and found values for C, H, and N were in close agreement. semanticscholar.org

Table 3: Elemental Analysis Data for this compound and a Derivative

| Compound | Formula | Analysis | Calculated (%) | Found (%) | Reference |

|---|---|---|---|---|---|

| This compound | C₈H₈N₄ | C | 59.99 | - | chemspider.comnih.gov |

| H | 5.03 | - | chemspider.comnih.gov | ||

| N | 34.98 | - | chemspider.comnih.gov | ||

| 1-benzyl-5-amino-1H-tetrazole | C₈H₉N₅ | C | 54.85 | 54.45 | academie-sciences.fr |

| H | 5.18 | 4.97 | academie-sciences.fr |

Theoretical and Computational Investigations of 1 Benzyl 1h Tetrazole

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) has been a important tool in elucidating the properties of tetrazole derivatives. academie-sciences.fr For the related compound, 1-benzyl-5-amino-1H-tetrazole (BAT), DFT calculations have been performed to provide detailed structural and spectroscopic information. academie-sciences.fr Methods such as B3LYP and PBE1PBE have been utilized, with the PBE1PBE/6-311G** level of theory being identified as particularly reliable for calculating the structure of BAT when compared with experimental X-ray diffraction data. academie-sciences.fr

Geometry Optimization and Conformational Analysis

Theoretical geometry optimization provides insights into the most stable three-dimensional arrangement of atoms in a molecule. For 1-benzyl-5-amino-1H-tetrazole, a close analog of 1-benzyl-1H-tetrazole, extensive conformational analysis and geometry optimization have been carried out. academie-sciences.fr DFT calculations have been shown to provide a good correlation with experimental data obtained from single-crystal X-ray diffraction. academie-sciences.fr

Table 1: Selected Optimized Geometric Parameters for 1-benzyl-5-amino-1H-tetrazole Data obtained from DFT calculations at the PBE1PBE/6-311G* level for the isolated monomer.* academie-sciences.fr

| Parameter | Bond/Angle | Calculated Value | Experimental Value (X-ray) |

| Bond Length | N1–C1 | 1.478 Å | 1.468 Å |

| N1–N2 | 1.341 Å | 1.340 Å | |

| N2–N3 | 1.303 Å | 1.310 Å | |

| N3–N4 | 1.353 Å | 1.347 Å | |

| N4–C5 | 1.336 Å | 1.338 Å | |

| C5–N1 | 1.348 Å | 1.351 Å | |

| Bond Angle | C5–N1–N2 | 108.9° | 108.8° |

| N1–N2–N3 | 108.2° | 108.1° | |

| N2–N3–N4 | 105.7° | 105.8° | |

| N3–N4–C5 | 108.7° | 108.5° | |

| N4–C5–N1 | 108.5° | 108.8° |

Note: The atom numbering corresponds to the standard nomenclature for the tetrazole ring, and C1 is the benzylic carbon.

Electronic Structure Analysis (e.g., HOMO-LUMO Energy Gaps, Natural Bond Orbital Analysis)

The electronic properties of a molecule, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are crucial for understanding its reactivity. The HOMO-LUMO energy gap is an indicator of molecular stability. mdpi.com For a series of novel tetrazole hybrids, HOMO-LUMO energy gaps were calculated using the B3LYP/6-31g(d,p) method to study their chemical reactivity. researchgate.net

Natural Bond Orbital (NBO) analysis is used to study charge distribution and intramolecular interactions. numberanalytics.com In the case of 1-benzyl-5-amino-1H-tetrazole, NBO analysis reveals significant stabilization energies, which point to the molecule's stability. ijpsr.com The distribution of NBO charges can indicate the nature of charge distribution within the molecule. mdpi.com

Table 2: Frontier Molecular Orbital Energies for a Related Tetrazole Derivative Calculated for 5-vinyl-1H-tetrazole, providing an example of typical values for tetrazole compounds. mdpi.com

| Parameter | Energy (eV) |

| EHOMO | -8.04 |

| ELUMO | -0.63 |

| Energy Gap (ΔE) | 7.41 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps are valuable for identifying the sites of electrophilic and nucleophilic attack on a molecule. researchgate.net The MEP map for 1-benzyl-5-amino-1H-tetrazole, calculated at the PBE1PBE/6-311G(d,p) level, shows the distribution of charge. academie-sciences.frresearchgate.net Negative electrostatic potential regions, indicated in red, are localized on the nitrogen atoms (N2, N3, and N4) of the tetrazole ring, suggesting these are likely sites for electrophilic attack. academie-sciences.frresearchgate.net Conversely, the most positive regions, shown in blue, are found around the hydrogen atoms, particularly those of the amino group in the substituted compound, indicating these as potential sites for nucleophilic attack. academie-sciences.frresearchgate.net

Spectroscopic Property Prediction and Correlation with Experimental Data

Theoretical calculations can predict spectroscopic properties, which can then be compared with experimental data to confirm structural assignments.

Theoretical NMR Chemical Shift Calculations (e.g., GIAO method)

The Gauge-Independent Atomic Orbital (GIAO) method is a common approach for calculating NMR chemical shifts. pnrjournal.comconicet.gov.ar For 1-benzyl-5-amino-1H-tetrazole, ¹H NMR chemical shifts were calculated using the WP04/aug-cc-pVDZ method to aid in the assignment of experimental spectra recorded in DMSO. academie-sciences.fr The calculated shifts showed satisfactory accuracy and were instrumental in assigning the protons of the methylene (B1212753) bridge and the phenyl ring. academie-sciences.fr For 5-benzyl-1H-tetrazole, experimental ¹H NMR data has also been reported. rsc.org

Table 3: Experimental and Theoretical ¹H NMR Chemical Shifts (δ, ppm)

| Protons | Experimental (5-benzyl-1H-tetrazole in DMSO-d6) rsc.org | Calculated (1-benzyl-5-amino-1H-tetrazole in DMSO) academie-sciences.fr |

| CH₂ (benzyl) | 4.25 (s) | 5.35 (s) |

| Ar-H | 7.19-7.37 (m) | 7.22 (d), 7.32 (t), 7.36 (t) |

Note: The significant difference in the chemical shift for the CH₂ protons is likely due to the presence of the amino group at the 5-position in the calculated compound.

Vibrational Frequency and IR/Raman Intensity Calculations

Theoretical calculations of vibrational frequencies are used to interpret and assign bands in experimental IR and Raman spectra. nih.gov For 1-benzyl-5-amino-1H-tetrazole, vibrational frequencies were calculated at the PBE1PBE/6-311G** level. academie-sciences.fr The calculated infrared spectrum for both the monomeric and dimeric structures of this compound have been simulated. researchgate.net The calculated intensities of the infrared transitions were found to be significantly enhanced in the dimer, suggesting that the dimeric structure provides a better model for comparison with the solid-phase experimental spectrum. researchgate.net

Key vibrational modes for 1-benzyl-5-amino-1H-tetrazole include C-N stretching (around 1290 cm⁻¹), N=N stretching (around 1390 cm⁻¹), and C-H stretching from the aromatic and methylene groups. academie-sciences.fr

Table 4: Selected Experimental and Calculated Vibrational Frequencies (cm⁻¹) for 1-benzyl-5-amino-1H-tetrazole Calculations at the PBE1PBE/6-311G* level.* academie-sciences.fr

| Assignment | Experimental IR (KBr) | Calculated (Monomer) | Calculated (Dimer) |

| NH₂ antisymm. str. | 3277 | 3584 | 3448 |

| NH₂ symm. str. | 3160 | 3474 | 3320 |

| C-H aromatic str. | 3157, 3065 | - | - |

| CH₂ antisymm. str. | 2875 | 3009 | 3008 |

| CH₂ symm. str. | 2797 | 2942 | 2941 |

| C=N str. | 1629 | 1642 | 1656 |

| N=N str. | 1390 | 1400 | 1404 |

| C-N str. | 1290 | 1289 | 1292 |

Tautomerism Studies and Energetic Analysis (1H- vs. 2H- Isomers)

Tetrazole and its derivatives can exist in different tautomeric forms, primarily the 1H- and 2H-isomers. mdpi.comwikipedia.org The relative stability of these tautomers is a critical factor influencing the compound's properties and reactivity, and it is known to be dependent on the physical state. nih.govresearchgate.net

In the gas phase, the 2H-tautomer of tetrazole is generally considered to be more stable than the 1H-form. mdpi.comresearchgate.net Conversely, in solution and in the solid state, the 1H-tautomer is typically the predominant and more stable form. mdpi.comresearchgate.net This shift in stability is attributed to the different intermolecular interactions and solvent effects present in the condensed phases compared to the isolated environment of the gas phase. For 5-substituted tetrazoles, computational studies have indicated that in unstacked, isolated forms, the 1H-isomer can be less stable than the 2H-isomer. nih.gov

The interconversion between these tautomers involves a proton transfer, which has a significant energy barrier. researchgate.net However, in the presence of other tetrazole molecules, this barrier can be substantially lowered through concerted double hydrogen atom transfers in hydrogen-bonded complexes. researchgate.net While specific energetic data for the tautomerism of this compound is not extensively detailed in the provided sources, the general principles of tetrazole tautomerism apply. The benzyl (B1604629) substituent at the N1 position defines the molecule as a 1H-tetrazole derivative. Its corresponding isomer would be 2-benzyl-2H-tetrazole. The relative energies of these specific isomers are crucial for understanding reaction pathways, such as N-alkylation, where different tautomers can lead to different products. mdpi.com

Computational Studies on Molecular Reactivity and Interaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), provides significant insights into the molecular reactivity and interaction mechanisms of tetrazole derivatives. mdpi.comacademie-sciences.fr These studies help in understanding the electronic structure and predicting the behavior of molecules in chemical reactions.

Global reactivity descriptors derived from DFT, such as chemical potential (μ), chemical hardness (η), global electrophilicity (ω), and global nucleophilicity (N), are powerful tools for analyzing chemical reactivity. mdpi.comresearchgate.net These indices help to quantify the electrophilic and nucleophilic character of molecules.

For tetrazole derivatives, these descriptors reveal important aspects of their reactivity. For instance, a comparative study on the tautomers of a related tetrazole compound reacting with benzyl bromide showed that the 2H-form is a stronger nucleophile than the 1H-form. mdpi.com This difference in nucleophilicity can explain the product distribution in alkylation reactions. mdpi.com The electrophilicity index indicates the molecule's capacity to accept electrons, while the nucleophilicity index measures its ability to donate electrons. mdpi.com

The following table, based on data for closely related tetrazole tautomers, illustrates the typical differences in these reactivity descriptors. mdpi.com

| Descriptor | 1H-Tautomer Form | 2H-Tautomer Form | Benzyl Bromide |

| Chemical Potential (μ) (eV) | -1.56 | -1.67 | -1.50 |

| Chemical Hardness (η) (eV) | 4.67 | 5.49 | 8.65 |

| Electrophilicity (ω) (eV) | 0.13 | 0.12 | 0.17 |

| Nucleophilicity (N) (eV) | 4.93 | 5.13 | 4.32 |

| Data adapted from a study on N-benzoyl 5-(aminomethyl)tetrazole tautomers. mdpi.com |

As shown in the table, the 2H-form possesses a higher nucleophilicity (N) value compared to the 1H-form, suggesting it is more reactive towards an electrophile like benzyl bromide. mdpi.com The electrophilicity (ω) of benzyl bromide is higher than that of either tetrazole tautomer, confirming its role as the electrophile in a potential reaction. mdpi.com Such analyses are crucial for predicting and rationalizing the outcomes of synthesis reactions involving this compound precursors.

Hydrogen bonding plays a pivotal role in the supramolecular chemistry of tetrazoles, influencing their crystal packing and biological interactions. nih.gov The nitrogen atoms of the tetrazole ring are effective hydrogen bond acceptors. nih.gov

In the crystal structure of this compound, the molecular packing is primarily governed by a network of weak intermolecular hydrogen bonds of the C-H···N and C-H···C types. rsc.org This network results in the formation of distinct layers of phenyl and tetrazole rings. rsc.org

For substituted tetrazoles, such as 1-benzyl-5-amino-1H-tetrazole, stronger N-H···N hydrogen bonds are observed. academie-sciences.fracademie-sciences.fr These interactions are strong enough to form dimeric structures where two molecules are linked via simultaneous hydrogen bonds between the amino group of one molecule and the tetrazole ring of another. academie-sciences.fracademie-sciences.fr DFT calculations have shown that modeling these systems as dimers or tetramers provides a more accurate representation of the solid-state structure compared to an isolated monomer. academie-sciences.fr The geometry of these hydrogen bonds has been characterized in detail through single-crystal X-ray diffraction. academie-sciences.fracademie-sciences.fr

The table below summarizes typical hydrogen bond geometries found in a related aminotetrazole derivative, highlighting the nature of these interactions. academie-sciences.fr

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| N-H···N(tetrazole) | 0.86 | 2.15 | 3.003 | 172.0 |

| N-H···N(tetrazole) | 0.86 | 2.27 | 3.053 | 151.0 |

| Data from a study on 1-benzyl-5-amino-1H-tetrazole. academie-sciences.fr |

Pi-pi (π-π) stacking is another crucial non-covalent interaction that influences the structure of aromatic compounds. For tetrazole derivatives, π-π interactions between the tetrazole ring and other aromatic systems, like a phenyl ring, are common. nih.govnih.gov These interactions are typically found in parallel-displaced or T-shaped arrangements. nih.govacs.org

Interestingly, the experimental crystal structure of this compound shows no π-π stacking interactions. rsc.org The molecules arrange in a way that segregates the phenyl and tetrazole rings into separate layers. rsc.org However, computational crystal structure prediction methods revealed a computationally generated structure with nearly the same lattice energy (a difference of only ~0.1 kJ mol⁻¹) that did exhibit the expected π-π interactions. rsc.org This highlights the subtle energetic balance that dictates which crystal packing arrangement is ultimately favored. rsc.org

Theoretical studies on the π-stacking effects between C5-substituted tetrazoles and a benzene (B151609) ring indicate that such interactions are stabilizing. nih.gov These studies, performed at the M06-2X/6-311++G** level of theory, show that electron-withdrawing substituents on the tetrazole ring tend to enhance the stacking interaction more than electron-donating groups. nih.gov The stability of these complexes is not solely due to electrostatic interactions, indicating the importance of other factors like charge penetration. nih.gov For 1,5-disubstituted tetrazoles, interactions with phenyl rings are often characterized by a parallel-displaced stacking arrangement. nih.govacs.org

Coordination Chemistry of 1 Benzyl 1h Tetrazole Ligands

Monodentate Coordination Modes

The 1-benzyl-1H-tetrazole ligand predominantly coordinates to metal ions in a monodentate fashion. This mode of interaction involves the donation of a lone pair of electrons from one of the nitrogen atoms of the tetrazole ring to the metal center.

Nitrogen Atom Coordination Sites (e.g., N4 Tetrazole Nitrogen)

Research has consistently shown that the N4 atom of the tetrazole ring is the preferred site for coordination with metal ions. researchgate.netkg.ac.rsresearchgate.net Single-crystal X-ray diffraction analyses of various metal complexes have confirmed this coordination mode. researchgate.netkg.ac.rs For instance, in silver(I) complexes with this compound and its derivatives, the ligand coordinates to the Ag(I) ion exclusively through the N4 nitrogen atom. researchgate.netkg.ac.rsresearchgate.net This preference can be attributed to the electronic properties and steric accessibility of the N4 position. Spectroscopic studies, such as 13C NMR, further support this finding, showing a significant downfield shift for the carbon atom adjacent to the N4 nitrogen upon coordination to a metal ion. kg.ac.rs

Bridging Ligand Capabilities

While monodentate coordination is common, this compound and its derivatives can also act as bridging ligands, connecting two or more metal centers. This bridging capability is crucial for the formation of polynuclear complexes and coordination polymers. The tetrazole ring, with its multiple nitrogen atoms, offers several potential bridging modes. For example, in some silver(I) coordination polymers, the nitrate (B79036) anion acts as a bridging ligand between two Ag(I) ions, while the this compound ligands coordinate in a monodentate fashion. researchgate.net The ability of tetrazole-based ligands to function as bridging units through their multiple nitrogen donors is a well-established principle in the design of multidimensional coordination polymers.

Formation of Metal Complexes and Coordination Polymers

The versatility of this compound as a ligand has been exploited in the synthesis of a variety of metal complexes and coordination polymers. The nature of the metal ion and the reaction conditions play a significant role in determining the final structure of the resulting complex.

Silver(I) Complexes with this compound Derivatives

A significant body of research has focused on the synthesis and characterization of silver(I) complexes with this compound and its substituted derivatives. researchgate.netkg.ac.rshumanjournals.com These studies have yielded polynuclear silver(I) complexes with the general formula [Ag(NO3-O)(L-N4)2]n, where L represents this compound (bntz), 1-benzyl-1H-tetrazol-5-amine (bntza), or 1-(4-methoxybenzyl)-1H-tetrazol-5-amine (mbntza). researchgate.netkg.ac.rs In these complexes, the this compound derivatives act as monodentate ligands, coordinating to the silver(I) ion through the N4 nitrogen atom. researchgate.netkg.ac.rs The resulting structures are often polynuclear, with bridging nitrate anions linking the silver centers. researchgate.net

Table 1: Selected Silver(I) Complexes with this compound Derivatives

| Compound | Ligand (L) | Formula | Coordination Mode of Ligand |

| 1 | This compound (bntz) | [Ag(NO3-O)(bntz-N4)2]n | Monodentate via N4 researchgate.netkg.ac.rs |

| 2 | 1-benzyl-1H-tetrazol-5-amine (bntza) | [Ag(NO3-O)(bntza-N4)2]n | Monodentate via N4 researchgate.netkg.ac.rs |

| 3 | 1-(4-methoxybenzyl)-1H-tetrazol-5-amine (mbntza) | [Ag(NO3-O)(mbntza-N4)2]n | Monodentate via N4 researchgate.net |

Copper(I), Cadmium, and Other Transition Metal Complexes

Beyond silver(I), this compound and related tetrazole derivatives have been used to synthesize complexes with other transition metals, including copper(I) and cadmium. researchgate.netacs.org The coordination chemistry with these metals also leads to the formation of diverse structures, from discrete molecules to extended coordination polymers. For instance, copper(I) complexes with flexible dithioether ligands have been shown to form structures of increasing dimensionality, influenced by the ligand geometry and counteranions. acs.org While specific examples focusing solely on this compound with copper(I) and cadmium are less detailed in the provided context, the broader family of tetrazole ligands demonstrates a strong propensity to form stable complexes with these and other transition metals like iron, cobalt, and nickel. researchgate.net

Spectroscopic Characterization of Metal Complexes

The coordination of this compound to metal centers induces noticeable changes in its spectroscopic properties, which can be systematically analyzed to elucidate the structure of the resulting complexes. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy are pivotal in this characterization.

In the case of silver(I) complexes with this compound, detailed spectroscopic studies have revealed a monodentate coordination of the ligand to the Ag(I) ion through the N4 atom of the tetrazole ring. kg.ac.rs The successful synthesis of these complexes is often confirmed by elemental microanalysis and NMR spectroscopy. kg.ac.rs

NMR Spectroscopy: Both ¹H and ¹³C NMR spectra of the silver(I) complexes of this compound show similarities to the uncoordinated ligand, with minor shifts in the proton and carbon signals. kg.ac.rs A general observation is a downfield shift of all proton signals upon coordination to the Ag(I) ion. kg.ac.rs The magnitude of this shift is dependent on the proton's proximity to the metal center, with the C5H proton, adjacent to the N4 coordinating nitrogen, being particularly affected. kg.ac.rs The stability of these complexes in solution can be monitored by recording ¹H NMR spectra immediately after dissolution and after a period of time, for instance, 48 hours. kg.ac.rs

IR Spectroscopy: Infrared spectroscopy provides valuable information about the vibrational modes of the ligand and how they are perturbed upon complexation. The characteristic vibrational bands of the this compound ligand, including those for C-N, N=N, and C=N stretching, are analyzed to confirm coordination.

UV-Vis Spectroscopy: The electronic spectra of the complexes, recorded in solvents like a DMSO/H₂O mixture, can offer insights into the electronic transitions within the complex. kg.ac.rs For a silver(I) complex of this compound, a maximum absorption has been noted at 239.0 nm. kg.ac.rs

Interactive Data Table: Spectroscopic Data for a Silver(I) Complex of this compound

| Parameter | Value | Reference |

| ¹H NMR (DMSO-d₆, δ ppm) | ||

| C₁₀H | 7.38 (t, J = 7.1 Hz, 2H) | kg.ac.rs |

| C₉H and C₁₁H | 7.38 (t, J = 7.1 Hz, 2H) | kg.ac.rs |

| C₈H and C₁₂H | 7.22 (d, J = 8.6 Hz, 2H) | kg.ac.rs |

| ¹³C{¹H} NMR (DMSO-d₆, δ ppm) | ||

| C₆ | 48.12 | kg.ac.rs |

| C₈ and C₁₂ | 128.02 | kg.ac.rs |

| C₁₀ | 128.44 | kg.ac.rs |

| C₉ and C₁₁ | 129.19 | kg.ac.rs |

| C₇ | 135.79 | kg.ac.rs |

| C₅ | 155.96 | kg.ac.rs |

| UV-Vis (DMSO/H₂O, λₘₐₓ, nm) | 239.0 | kg.ac.rs |

| Molar Absorptivity (ε, M⁻¹cm⁻¹) | 2.1 x 10³ | kg.ac.rs |

Computational Insights into Metal-Ligand Interactions

Computational methods, particularly Density Functional Theory (DFT), have become instrumental in providing a deeper understanding of the metal-ligand interactions in this compound complexes at the molecular level. These studies complement experimental findings by offering detailed information on molecular structures, electronic properties, and bonding characteristics.

For silver(I) complexes of 1-benzyl-1H-tetrazoles, DFT calculations have been employed at the B3LYP level of theory with the 6-31G**+ basis set. kg.ac.rs Such computational approaches are known to provide reliable descriptions of transition metal complexes. kg.ac.rs The process involves optimizing the molecular structures of the complexes to find the minimum energy conformations. kg.ac.rs

These computational studies can elucidate the coordination mode of the ligand. For instance, in silver(I) complexes, DFT calculations support the experimental evidence of monodentate coordination through the N4 nitrogen atom of the tetrazole ring. kg.ac.rs Furthermore, these calculations can provide precise data on bond lengths and angles within the coordinated ligand and between the ligand and the metal ion.

In a broader context, DFT has been widely used to investigate the electronic and molecular properties of various tetrazole derivatives. academie-sciences.fr These studies often include the calculation of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, Natural Bond Orbital (NBO) analysis, dipole moments, and electrostatic potentials. academie-sciences.fr The reliability of these computational models is often validated by comparing the calculated structural and spectroscopic data with experimental results obtained from X-ray crystallography and various spectroscopic techniques. academie-sciences.fr

Interactive Data Table: Computational Method for a Silver(I) Complex of this compound

| Parameter | Details | Reference |

| Computational Method | Density Functional Theory (DFT) | kg.ac.rs |

| Functional | B3LYP | kg.ac.rs |

| Basis Set | 6-31G**+ | kg.ac.rs |

| Software | Jaguar from Schrödinger Suite 2018-1 | kg.ac.rs |

| Objective | Optimization of structures prior to calculation | kg.ac.rs |

Catalytic Applications Involving 1 Benzyl 1h Tetrazole

1-Benzyl-1H-tetrazole as an Activator in Organic Synthesis (e.g., Oligonucleotide Coupling Reactions)

In the realm of organic synthesis, particularly in the automated solid-phase synthesis of oligonucleotides via the phosphoramidite (B1245037) method, the activation of the phosphoramidite monomer is a critical step. This activation is typically achieved using an acidic azole catalyst. researchgate.net While 1H-tetrazole was one of the first and most widely used activators, derivatives such as 5-benzylthio-1H-tetrazole (BTT), also known as 5-benzylmercaptotetrazole (BMT), have emerged as highly effective alternatives. researchgate.netgoogle.comglenresearch.com

The activation mechanism involves the protonation of the phosphoramidite's diisopropylamino group by the activator, followed by the nucleophilic displacement of diisopropylamine (B44863) to form a highly reactive intermediate, such as a tetrazolide. glenresearch.com This intermediate then reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain to form the internucleoside phosphite (B83602) triester linkage. glenresearch.comfujifilm.com

Research has shown that BTT, a derivative of this compound, offers significant advantages over the traditional 1H-tetrazole. It is a more potent activator, a property attributed to its lower pKa, which accelerates the reaction rate. glenresearch.com This increased activity is particularly beneficial for the synthesis of sterically demanding sequences, such as RNA. researchgate.netglenresearch.com Studies have demonstrated that using BTT can dramatically reduce coupling times in RNA synthesis to under three minutes, compared to the 10-15 minutes often required with 1H-tetrazole. glenresearch.comatomscientific.com Furthermore, BTT allows for more efficient synthesis, achieving coupling efficiencies of over 99% and requiring less monomer compared to processes using 1H-tetrazole. google.comatomscientific.com

Table 1: Comparison of Common Activators in Oligonucleotide Synthesis

| Activator | Common Abbreviation | Key Advantages | Reference |

|---|---|---|---|

| 1H-Tetrazole | - | Standard, widely used | researchgate.netglenresearch.com |

| 5-Ethylthio-1H-tetrazole | ETT | More acidic than 1H-Tetrazole, improves reaction rate | researchgate.netglenresearch.com |

| 5-Benzylthio-1H-tetrazole | BTT, BMT | High coupling efficiency (>99%), reduced coupling times (especially for RNA), requires less monomer | google.comglenresearch.comatomscientific.com |

| 4,5-Dicyanoimidazole | DCI | Good nucleophile, improves reaction rate | researchgate.netglenresearch.comfujifilm.com |

This compound Derivatives as Ligands in Metal Catalysis

The nitrogen-rich tetrazole ring is an excellent ligand for coordinating with metal ions, a property that is leveraged in the development of novel metal catalysts. kg.ac.rsresearchgate.netnih.gov Derivatives of this compound can act as ligands, modifying the reactivity and selectivity of metal centers in catalytic processes. researchgate.net The tetrazole moiety can coordinate to metals through one of its nitrogen atoms, often the N4 atom, to form stable complexes. kg.ac.rs

For instance, researchers have synthesized silver(I) complexes using this compound (bntz) and its amino-substituted derivatives as ligands. kg.ac.rs X-ray diffraction analysis revealed that these ligands coordinate to the Ag(I) ion in a monodentate fashion via the N4 tetrazole nitrogen, forming polymeric structures. kg.ac.rs

In another example, cobalt(II) complexes featuring a tetradentate ligand were successfully used to catalyze the [3+2] cycloaddition of sodium azide (B81097) to organonitriles, yielding 5-substituted 1H-tetrazoles. nih.govacs.org Mechanistic studies of this homogeneous catalytic system revealed the formation of an intermediate cobalt(II) diazido complex, which was found to be the active catalytic species. nih.govacs.org This was the first reported use of cobalt complexes for this type of click chemistry under homogeneous conditions, demonstrating excellent activity and achieving near-quantitative yields for a majority of substrates. nih.govacs.org

The versatility of tetrazole ligands is also shown in molybdenum-based catalysis. A molybdenum(VI) complex with 5-(2-pyridyl-1-oxide)tetrazole was used to create a hybrid catalyst for the epoxidation of bio-olefins, yielding epoxide products with high efficiency (85-100% yields). bohrium.com Although not a direct derivative of this compound, this work underscores the potential of tetrazole-based ligands in designing catalysts for valuable organic transformations. bohrium.com The ability of the benzyl (B1604629) group in this compound to be modified allows for the fine-tuning of the electronic and steric properties of the resulting metal complexes, influencing their catalytic performance.

Development of Tetrazole-Based Heterogeneous Catalysts

While homogeneous catalysts offer high activity and selectivity, their separation from the reaction mixture can be challenging. rsc.orgthieme-connect.com To overcome this, significant research has focused on developing heterogeneous catalysts, where the active catalytic species is immobilized on a solid support. thieme-connect.comresearchgate.net This approach facilitates easy catalyst recovery and reuse, aligning with the principles of green chemistry. mdpi.combohrium.com

Design and Synthesis of Catalyst Supports

The design of effective heterogeneous catalysts often involves anchoring a catalytically active molecule, such as a tetrazole derivative, onto a stable, high-surface-area support. rsc.org Magnetic nanoparticles, particularly those based on iron oxide (Fe₃O₄), have emerged as popular supports due to their large surface area, stability, and the ease with which they can be separated from a reaction mixture using an external magnet. rsc.orgbohrium.com

A common strategy involves coating the magnetic nanoparticles with a layer of silica (B1680970) (SiO₂) to improve stability and provide a surface that can be easily functionalized. rsc.orgmdpi.com For example, a novel heterogeneous catalyst was synthesized by covalently attaching a Schiff base-coordinated Cu(II) complex to silica-coated Fe₃O₄ nanoparticles through an imidazolium (B1220033) linker. bohrium.com This multi-step synthesis creates a robust and accessible catalytic system. bohrium.com Other support materials include biochar, which can be functionalized with ionic liquids to immobilize catalytic metal species like aluminum. bohrium.com The characterization of these supported catalysts is performed using a variety of techniques, including Fourier-transform infrared spectroscopy (FT-IR), transmission electron microscopy (TEM), X-ray diffraction (XRD), and inductively coupled plasma-optical emission spectrometry (ICP-OES), to confirm the structure, morphology, and composition of the final material. rsc.orgbohrium.com

Performance Evaluation in Various Organic Transformations

Tetrazole-based heterogeneous catalysts have demonstrated high efficiency in a range of organic transformations, most notably in the synthesis of tetrazole derivatives themselves. rsc.org For example, the aforementioned Fe₃O₄@SiO₂-supported Cu(II) catalyst was highly effective in the one-pot, multicomponent synthesis of both 1-aryl and 5-aryl 1H-tetrazoles in water, achieving yields as high as 97%. mdpi.combohrium.com The synergistic effect between the metallic center and the linker was credited for the high catalytic effectiveness. bohrium.com

Another study utilized a tungsten-doped aluminophosphate (WAlPO-5) molecular sieve as a heterogeneous catalyst for the [3+2] cycloaddition of nitriles and sodium azide. This catalyst showed high activity for producing various 5-substituted 1H-tetrazoles under mild reaction conditions. rsc.org Similarly, catalysts based on magnetic biochar have been used for the synthesis of tetrazoles and 2,3-dihydroquinazolin-4(1H)-ones, with products obtained in high yields (90-97%). researchgate.net These catalysts often provide advantages such as short reaction times and high product purity without the need for chromatographic separation. bohrium.com

Table 2: Performance of Selected Tetrazole-Based Heterogeneous Catalysts

| Catalyst | Support Material | Reaction | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| [Fe₃O₄@SiO₂-Im(Br)-SB-Cu(II)] | Silica-coated magnetic nanoparticles | Synthesis of 1-aryl & 5-aryl 1H-tetrazoles | Water | up to 97% | mdpi.combohrium.com |

| WAlPO-5 | Aluminophosphate molecular sieve | Synthesis of 5-substituted 1H-tetrazoles | DMF | up to 91% (for 5-phenyltetrazole) | rsc.org |

| BC/[TESPMI]AlCl₄ | Biochar | Synthesis of tetrazoles and dihydroquinazolinones | PEG-400 / Ethanol (B145695) | 90-97% | researchgate.netbohrium.com |

| Fe₃O₄@tryptophan@Ni | Magnetic nanoparticles | Synthesis of tetrazole derivatives | - | Excellent | rsc.org |

Catalyst Reusability and Stability Studies

A crucial advantage of heterogeneous catalysts is their potential for recovery and reuse. mdpi.com Stability studies are essential to confirm that the catalyst maintains its structural integrity and catalytic activity over multiple reaction cycles. The magnetic nature of Fe₃O₄-based supports allows for simple and efficient recovery of the catalyst using an external magnet. rsc.org

The Fe₃O₄@SiO₂-supported Cu(II) catalyst was reused for eight consecutive runs with only a minor loss of activity. bohrium.com Similarly, the WAlPO-5 catalyst was recycled and still provided an excellent yield of 91% for 5-phenyltetrazole, with XRD and FT-IR analyses confirming that its main structural features were maintained. rsc.org An aluminum-based ionic liquid catalyst grafted on biochar was also found to be reusable for up to five cycles while maintaining its effectiveness. bohrium.com Hot filtration tests are often conducted to confirm the truly heterogeneous nature of the catalyst, ensuring that the catalytic activity is not due to leached metal ions in the solution. bohrium.com These studies consistently demonstrate the high stability and excellent recyclability of these tetrazole-based systems, making them promising for sustainable industrial applications. rsc.orgrsc.org

Material Science Applications of 1 Benzyl 1h Tetrazole Compounds

Development of Advanced Functional Materials

The unique structural and chemical properties of the tetrazole ring, characterized by its high nitrogen content and planar, electron-rich nature, make 1-benzyl-1H-tetrazole and its derivatives valuable building blocks in the synthesis of advanced functional materials. pnrjournal.comresearchgate.net Research has focused on integrating these tetrazole-based structures into more complex molecular architectures to create materials with specific, tailored functionalities.

One area of development involves the synthesis of silver(I) coordination polymers (CPs) using this compound as a ligand. researchgate.net These materials are investigated for their novel structural motifs and potential applications in fields such as catalysis and photoluminescence. researchgate.net The coordination of the tetrazole ring to metal ions like silver(I) allows for the construction of multidimensional networks with distinct physical and chemical properties. researchgate.net

Furthermore, derivatives of this compound are being explored as stable, enantiopure building blocks for a variety of complex functional materials. acs.org For instance, (1-benzyl-1H-tetrazol-5-yl)-allenes have been synthesized and serve as precursors for creating sophisticated systems such as charge-transfer chromophores and redox-switchable chiral chromophores. acs.org The predictable geometry and intermolecular interactions of the this compound moiety, which can be modeled using computational methods, aid in the rational design of these materials. rsc.org The ability to functionalize the tetrazole ring allows for fine-tuning of the material's properties for specific applications. acs.org

The table below summarizes key research findings on the synthesis of functional material precursors based on this compound.

| Derivative | Synthetic Method | Potential Application | Key Finding |

| Silver(I) complexes with 1-benzyl-1H-tetrazoles | Reaction of this compound derivatives with silver(I) salts | Novel coordination polymers, photoluminescent materials | Forms stable, multidimensional coordination networks. researchgate.net |

| 1-(1-Benzyl-1H-tetrazol-5-yl)propa-1,2-diene | Reaction of propargyl bromide with this compound-5-thiol followed by rearrangement | Chiral building blocks for advanced materials | Serves as a versatile precursor for complex molecular architectures. acs.org |

| 5-Metallo-1-benzyl-1H-tetrazoles (M = K, MgX, ZnX) | Deprotonation of this compound | Functionalized tetrazole intermediates | Stable reagents for addition to carbonyl compounds, enabling further functionalization. acs.org |

Nitrogen-Rich Materials for Specific Applications

The defining characteristic of tetrazoles is their high nitrogen content, which imparts a significant amount of stored chemical energy. This property makes this compound and its derivatives prime candidates for inclusion in various nitrogen-rich materials designed for rapid gas and energy release. at.ua